REACTION_CXSMILES
|
S[C:2]1[S:3][C:4]2[CH:10]=CC=[CH:7][C:5]=2[N:6]=1.[C:11]1([CH3:23])[CH:16]=[CH:15][C:14]([S:17]([O:20]CC)(=[O:19])=[O:18])=[CH:13][CH:12]=1>C(O)C>[C:11]1([CH3:23])[CH:12]=[CH:13][C:14]([S:17]([O-:20])(=[O:18])=[O:19])=[CH:15][CH:16]=1.[CH2:4]([S:3][C:2]1[S:17][C:14]2[CH:13]=[CH:12][CH:11]=[CH:16][C:15]=2[N+:6]=1[CH2:5][CH3:7])[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react them for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction product was cooled to 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)SC=1SC2=C([N+]1CC)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |